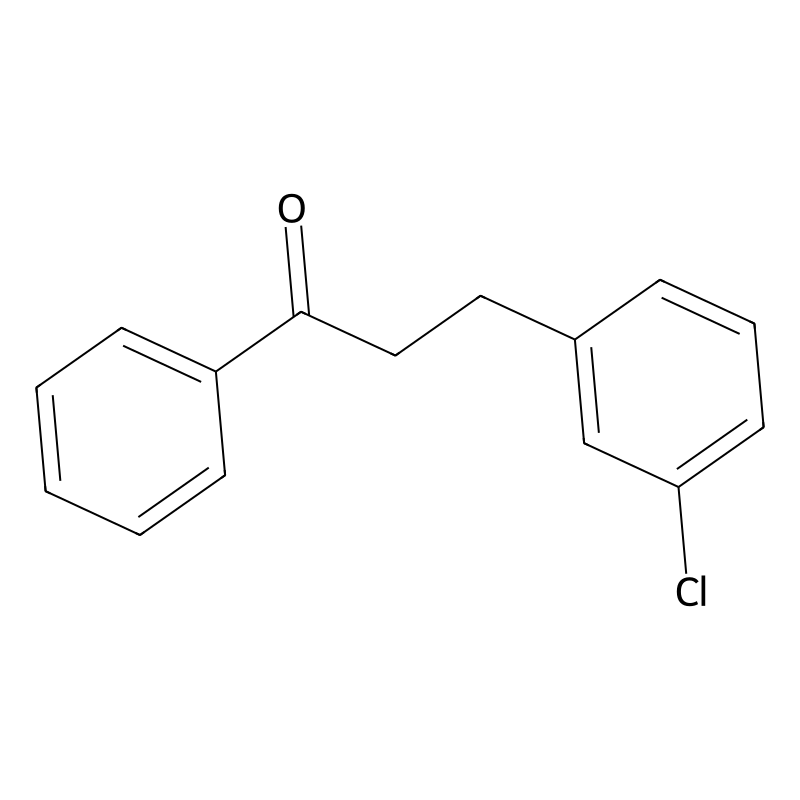

3-(3-Chlorophenyl)propiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Chlorophenyl)propiophenone, also known as 3'-chloropropiophenone, is an aromatic ketone with the molecular formula . This compound features a carbonyl group (C=O) bonded to a phenyl ring, specifically with a chlorine substituent at the meta position. Its structure is characterized by a conjugated system that includes the aromatic benzene ring, the carbonyl group, and a double bond in the propanone chain, which allows for electron delocalization. This configuration influences its stability and reactivity significantly. The presence of the chlorine atom introduces an electron-withdrawing effect, modifying the electronic properties of the molecule, which can be beneficial in various

Synthesis of Chiral Alcohols:

3-(3-Chlorophenyl)propiophenone has been utilized as a precursor for the synthesis of various chiral alcohols, particularly those with potential pharmaceutical applications. One notable example involves the bio-catalyzed asymmetric reduction of 3-(3-Chlorophenyl)propiophenone to yield (S)-3-chloro-1-phenylpropanol. This process employs enzymes as catalysts, leading to the formation of a specific stereoisomer of the desired product. []

Preparation of Complex Molecules:

This compound also serves as a building block in the synthesis of more complex molecules. For instance, 3-(3-Chlorophenyl)propiophenone reacts with diphenylzinc in the presence of a specific ligand to yield 1-(3-Chlorophenyl)-1-phenyl-1-propanol. This reaction demonstrates the application of 3-(3-Chlorophenyl)propiophenone in the construction of multi-substituted aromatic compounds. []

- Friedel-Crafts Acylation: This is a common method for synthesizing 3-(3-Chlorophenyl)propiophenone by reacting chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The balanced reaction can be represented as:

- Enzymatic Reduction: The compound can undergo asymmetric reduction to yield (S)-3-chloro-1-phenylpropanol using specific enzymes as catalysts. This reaction exemplifies its utility in producing chiral alcohols relevant for pharmaceutical applications .

- Reactions with Organometallic Reagents: For instance, it can react with diphenylzinc to form multi-substituted aromatic compounds, showcasing its role as a building block in organic synthesis.

Research indicates that 3-(3-Chlorophenyl)propiophenone exhibits significant biological activity. It has been studied for its potential in pharmaceutical applications, particularly in the synthesis of chiral compounds that may possess therapeutic properties. Notably, studies have demonstrated its ability to be transformed into biologically active alcohols through microbial fermentation processes, indicating its relevance in drug development .

3-(3-Chlorophenyl)propiophenone serves various purposes:

- Intermediate in Organic Synthesis: It is primarily utilized as an intermediate in synthesizing fine chemicals and pharmaceuticals.

- Precursor for Chiral Alcohols: Its ability to be converted into chiral alcohols makes it valuable in pharmaceutical chemistry.

- Building Block for Complex Molecules: It is used in constructing more complex molecules through various chemical transformations, including reactions with organometallic compounds .

Interaction studies involving 3-(3-Chlorophenyl)propiophenone have focused on its transformations under biological conditions. For instance, its enantioselective reduction has been explored using yeast cultures, demonstrating its potential for producing specific stereoisomers that are important in medicinal chemistry . Furthermore, studies have indicated that this compound can undergo biotransformation processes that enhance its biological activity.

Several compounds share structural similarities with 3-(3-Chlorophenyl)propiophenone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloropropiophenone | Similar structure but without additional substituents | Commonly used as an intermediate |

| 4-Chloropropiophenone | Chlorine at para position | Different electronic properties due to position |

| Propiophenone | Lacks chlorine substituent | Serves as a starting material for synthesis |

| Benzoylacetone | Contains a benzoyl group instead of chlorinated phenyl | Different reactivity patterns |

| 2-Chloropropiophenone | Chlorine at ortho position | Affects steric hindrance and reactivity |

The uniqueness of 3-(3-Chlorophenyl)propiophenone lies in its specific electronic properties due to the meta-positioned chlorine atom and its utility in synthesizing chiral compounds, making it distinct from other similar compounds .

3-(3-Chlorophenyl)propiophenone is a halogenated aromatic ketone belonging to the propiophenone family. Its systematic IUPAC name is 3-(3-chlorophenyl)-1-phenylpropan-1-one, and it is alternatively referred to as 1-propanone, 3-(3-chlorophenyl)-1-phenyl. Structurally, it features a propiophenone backbone with a chlorine substituent at the meta position of one phenyl ring. The molecular formula is C₁₅H₁₃ClO, with a molecular weight of 244.72 g/mol.

Key Structural Features:

| Component | Description |

|---|---|

| Core Backbone | Propiophenone (1-phenylpropan-1-one) |

| Substituent | Chlorine atom at the meta position of a phenyl ring |

| Functional Groups | Ketone (C=O) and aromatic rings |

Historical Context in Organic Chemistry

The synthesis of propiophenone derivatives dates to the late 19th century, with early applications in pharmaceuticals like ephedrine. The introduction of halogens such as chlorine into aromatic ketones became prevalent in the 20th century to modulate reactivity and target-specific biological interactions. 3-(3-Chlorophenyl)propiophenone emerged as a specialized intermediate in medicinal chemistry, particularly in synthesizing antidiabetic agents and other bioactive molecules.

Chemical Registry Information and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 58122-03-5 | ChemicalBook, PubChem |

| PubChem CID | 682090 | PubChem |

| SMILES Notation | C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | PubChem |

| MDL Number | MFCD02065472 | ChemicalBook |

Position in the Propiophenone Derivative Family

3-(3-Chlorophenyl)propiophenone is distinguished from other propiophenone derivatives by its meta-chlorinated phenyl substituent. Unlike 4-chloropropiophenone (CAS 6285-05-8), where chlorine occupies the para position, or 2'-chloro-3-(3-chlorophenyl)propiophenone (CAS 898787-22-9), which has dual chlorination, this compound’s structure optimizes electronic and steric effects for specific synthetic applications. Its reactivity profile aligns with halogenated ketones, enabling participation in nucleophilic substitutions and cross-coupling reactions.

Structural Features and Molecular Geometry

The molecular architecture of 3-(3-Chlorophenyl)propiophenone encompasses a propiophenone framework with a meta-chlorinated phenyl ring attached to the terminal carbon of the propyl chain [1] [2]. The compound exhibits a non-planar molecular geometry due to the flexible nature of the aliphatic linking chain between the two aromatic systems [3] [4]. The carbonyl carbon adopts sp² hybridization, creating a trigonal planar geometry around this functional center with bond angles approximating 120 degrees [3] [5].

The aromatic rings maintain typical benzene characteristics with carbon-carbon bond lengths ranging from 1.40 to 1.42 Angstroms and standard bond angles of 120 degrees within the ring systems [3] [5]. The carbon-chlorine bond length measures approximately 1.75 to 1.78 Angstroms, representing a typical single bond between carbon and chlorine atoms [5]. The carbonyl carbon-oxygen double bond exhibits a characteristic length of 1.21 to 1.23 Angstroms, consistent with ketone functional groups [5].

The dihedral angle between the two phenyl rings varies depending on the molecular conformation and crystal packing arrangements, contributing to the compound's conformational flexibility [4] [6]. This structural feature influences the compound's physical properties and intermolecular interactions in both solution and solid phases [4] [6].

Physical Properties and Characteristics

3-(3-Chlorophenyl)propiophenone displays distinctive physical characteristics that reflect its molecular structure and intermolecular forces. The compound exhibits a density of 1.164 grams per cubic centimeter, indicating a relatively dense organic structure attributed to the presence of the chlorine substituent and aromatic ring systems [2]. The boiling point reaches 381.3 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, demonstrating significant thermal stability [2].

The flash point occurs at 213 degrees Celsius, indicating moderate flammability characteristics and requiring appropriate handling precautions during laboratory and industrial applications [2]. The refractive index measures 1.583, reflecting the compound's optical properties and molecular polarizability [2]. These optical characteristics result from the extended conjugation system and the electron-withdrawing effects of the chlorine substituent [2].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃ClO | Structural Analysis |

| Molecular Weight (g/mol) | 244.72 | Calculated from molecular formula |

| CAS Number | 58122-03-5 | Chemical Abstracts Service |

| Density (g/cm³) | 1.164 | Experimental/Calculated |

| Boiling Point (°C) | 381.3 at 760 mmHg | Predicted at standard pressure |

| Flash Point (°C) | 213 | Experimental measurement |

| Refractive Index | 1.583 | Calculated/Estimated |

| Exact Mass (g/mol) | 244.065 | Mass spectrometry |

| Polar Surface Area (Ų) | 17.07 | Calculated from structure |

| LogP | 4.156 | Calculated partition coefficient |

The polar surface area of 17.07 square Angstroms indicates limited polar character, primarily contributed by the carbonyl oxygen atom [2]. The calculated logarithm of the partition coefficient (LogP) value of 4.156 demonstrates significant lipophilicity, suggesting favorable partitioning into organic phases over aqueous environments [2].

Crystalline Structure and Solid-State Properties

The crystalline structure of 3-(3-Chlorophenyl)propiophenone reflects the influence of intermolecular interactions on molecular packing arrangements in the solid state [7] [4]. Aromatic ketone compounds typically exhibit crystal structures stabilized by various non-covalent interactions including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the carbonyl oxygen as an acceptor [4] [8].

The presence of the chlorine substituent introduces additional intermolecular interactions through halogen bonding effects, which can influence crystal packing efficiency and stability [4] [9]. The aromatic ring systems participate in π-π stacking interactions, contributing to the overall crystal lattice energy and affecting physical properties such as melting point and sublimation behavior [4] [9].

Crystal structure analysis of related propiophenone derivatives reveals that these compounds often adopt non-planar conformations in the solid state, with the phenyl rings oriented at various dihedral angles to minimize steric repulsion while maximizing favorable intermolecular contacts [7] [6]. The flexible aliphatic chain connecting the aromatic systems allows for conformational adjustments to accommodate optimal crystal packing arrangements [6].

| Parameter | Typical Value | Notes |

|---|---|---|

| Carbon-Carbon Bond Length (aromatic, Å) | 1.40-1.42 | Standard aromatic C-C bonds |

| Carbon-Chlorine Bond Length (Å) | 1.75-1.78 | Typical C-Cl single bond |

| Carbonyl C=O Bond Length (Å) | 1.21-1.23 | Carbonyl double bond |

| C-C-C Bond Angle (aromatic ring, °) | 120 | Standard benzene ring angles |

| C-C-O Bond Angle (ketone, °) | 120-122 | Trigonal planar around carbonyl |

| Dihedral Angle (phenyl rings, °) | Variable (non-planar) | Depends on crystal packing |

| Molecular Geometry | Non-planar | Flexible conformation |

| Hybridization (carbonyl carbon) | sp² | Planar carbonyl geometry |

The solid-state properties of 3-(3-Chlorophenyl)propiophenone are influenced by the interplay between molecular structure and intermolecular forces, resulting in specific crystal morphology and stability characteristics [4] [6]. These properties affect the compound's behavior during processing, storage, and application in various chemical transformations [4] [6].

Solubility Profile in Various Solvents

The solubility behavior of 3-(3-Chlorophenyl)propiophenone reflects its molecular structure, particularly the balance between hydrophobic aromatic character and the polar carbonyl functionality [10] [11]. The compound exhibits practically insoluble characteristics in water due to its high lipophilicity, as indicated by the LogP value of 4.156 [2] [10]. This hydrophobic nature results from the extensive aromatic character and the electron-withdrawing chlorine substituent that reduces the polarity of the carbonyl group [2] [10].

In polar protic solvents, the compound demonstrates moderate to good solubility characteristics. Methanol provides favorable solvation through hydrogen bonding interactions with the carbonyl oxygen atom, while ethanol exhibits slightly reduced solubility compared to methanol due to increased hydrocarbon character [10] [11]. The solubility in alcoholic solvents follows the general trend of decreasing solubility with increasing alkyl chain length of the alcohol [11] [12].

Polar aprotic solvents exhibit excellent solvation properties for 3-(3-Chlorophenyl)propiophenone. Acetone provides good dissolution through dipole-dipole interactions with the carbonyl group without competing hydrogen bonding effects [13] [14]. Dimethyl sulfoxide and N,N-Dimethylformamide demonstrate high solubility due to their strong dipolar aprotic character and ability to solvate both aromatic and carbonyl regions of the molecule [13] [14].

| Solvent | Solubility | Polarity Category | LogP Contribution |

|---|---|---|---|

| Water | Practically insoluble | Polar protic | High hydrophobicity (LogP = 4.16) |

| Methanol | Soluble | Polar protic | Moderate dissolution via hydrogen bonding |

| Ethanol | Moderately soluble | Polar protic | Similar to methanol but lower solubility |

| Acetone | Soluble | Polar aprotic | Good dissolution in polar aprotic medium |

| Dichloromethane | Highly soluble | Non-polar aprotic | Excellent dissolution in chlorinated solvent |

| Ethyl Acetate | Moderately soluble | Moderately polar | Moderate ester solvent compatibility |

| Hexane | Limited solubility | Non-polar | Poor dissolution due to high polarity |

| Dimethyl Sulfoxide | Highly soluble | Polar aprotic | Strong solvation in dipolar aprotic |

| N,N-Dimethylformamide | Highly soluble | Polar aprotic | Strong solvation in polar aprotic |

Non-polar aprotic solvents such as dichloromethane provide excellent solubility due to favorable interactions with the aromatic ring systems and the chlorine substituent [13]. The chlorinated solvent exhibits particular affinity for the chlorinated aromatic compound through similar polarity characteristics [13]. Conversely, non-polar aliphatic solvents like hexane demonstrate limited solubility due to the polar carbonyl group and the overall molecular polarity [13].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(3-Chlorophenyl)propiophenone through both proton and carbon-13 NMR analysis. The compound exhibits characteristic resonances that confirm its molecular structure and substitution patterns [1].

Proton Nuclear Magnetic Resonance Analysis

The 1H NMR spectrum of 3-(3-Chlorophenyl)propiophenone in deuterated chloroform displays distinctive aromatic proton signals between 7.93-7.40 ppm, consistent with the presence of two phenyl rings with different substitution patterns [1] [2]. The most downfield signal appears at 7.93 ppm as a singlet, corresponding to the ortho proton adjacent to the chlorine substituent on the 3-chlorophenyl ring. The proton at 7.83 ppm appears as a doublet with a coupling constant of 7.8 Hz, assigned to the meta position relative to the chlorine atom [1].

The aliphatic region reveals two distinct triplet signals characteristic of the propiophenone backbone. The methylene protons alpha to the carbonyl group (CH2-CO) resonate at 3.28 ppm as a triplet with J = 7.7 Hz, while the methylene protons beta to the carbonyl (CH2-Ar) appear at 3.07 ppm as a triplet with J = 7.6 Hz [1] [2]. This coupling pattern confirms the presence of an ethyl chain connecting the aromatic ring to the carbonyl functionality.

Carbon-13 Nuclear Magnetic Resonance Analysis

The 13C NMR spectrum provides detailed information about the carbon framework of 3-(3-Chlorophenyl)propiophenone. The carbonyl carbon appears at 197.95 ppm, characteristic of an aromatic ketone functionality [1]. The aromatic carbon region spans from 141.06 to 126.18 ppm, with multiple overlapping signals corresponding to the substituted and unsubstituted aromatic carbons [1].

The quaternary aromatic carbon directly attached to the carbonyl group resonates at 141.06 ppm, while the chlorine-substituted aromatic carbon appears at 135.08 ppm [1]. The aliphatic carbons are observed at 40.62 ppm for the methylene carbon adjacent to the carbonyl group and 30.08 ppm for the methylene carbon attached to the aromatic ring [1].

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Environment |

|---|---|---|---|---|---|

| 1H | 7.93 | s | - | Aromatic H-2 | ortho to Cl |

| 1H | 7.83 | d | 7.8 | Aromatic H-6 | meta to Cl |

| 1H | 7.53 | dd | 8.0, 0.9 | Aromatic H-4 | meta to Cl |

| 1H | 7.40 | t | 7.9 | Aromatic H-5 | para to Cl |

| 1H | 3.28 | t | 7.7 | CH2-CO | α to carbonyl |

| 1H | 3.07 | t | 7.6 | CH2-Ar | β to carbonyl |

| 13C | 197.95 | - | - | C=O | Ketone carbon |

| 13C | 141.06 | - | - | Aromatic C-1 | Quaternary |

| 13C | 135.08 | - | - | Aromatic C-3 | Substituted |

| 13C | 133.05 | - | - | Aromatic C-5 | Substituted |

| 13C | 130.02 | - | - | Aromatic C-2,4,6 | Aromatic CH |

| 13C | 40.62 | - | - | CH2-CO | Aliphatic |

| 13C | 30.08 | - | - | CH2-Ar | Aliphatic |

Mass Spectrometry Analysis

Mass spectrometry analysis of 3-(3-Chlorophenyl)propiophenone under electron ionization conditions reveals a characteristic fragmentation pattern that confirms the molecular structure and provides insight into the compound's gas-phase behavior [2] [3].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 244, corresponding to the calculated molecular weight of 244.07 for the molecular formula C15H13ClO [2] [3]. The molecular ion exhibits moderate intensity at 16.5% relative abundance, indicating reasonable stability under electron ionization conditions [2]. The isotopic pattern shows the characteristic chlorine isotope distribution with peaks at m/z 244 and 246, reflecting the presence of 35Cl and 37Cl isotopes [4].

The base peak in the mass spectrum appears at m/z 139, corresponding to the chlorobenzoyl cation [ClC6H4CO]+ [2] [3]. This fragment results from the loss of the phenethyl group (C8H9) from the molecular ion, representing a characteristic fragmentation pathway for propiophenone derivatives [2]. The formation of this stable acylium ion is facilitated by the electron-withdrawing effect of the chlorine substituent and the resonance stabilization of the benzoyl cation [5].

Secondary Fragmentation Patterns

Secondary fragmentation processes generate additional diagnostic ions that provide structural confirmation. The chlorophenyl cation [ClC6H4]+ appears at m/z 111 with 12.4% relative intensity, formed by the loss of carbon monoxide from the chlorobenzoyl cation [2] [3]. This fragmentation is characteristic of aromatic ketones where the acyl group undergoes decarbonylation [5].

The benzoyl cation [C6H5CO]+ at m/z 105 with 38.9% relative intensity results from the loss of the chlorophenethyl group from the molecular ion [2] [3]. Further fragmentation of this ion produces the phenyl cation [C6H5]+ at m/z 77, representing a common fragmentation pathway in aromatic compounds [5].

| Ion | Mass (m/z) | Relative Intensity (%) | Fragmentation Process |

|---|---|---|---|

| M+- | 244 | 16.5 | Molecular ion |

| [M-C2H5]+ | 215 | 32.1 | Loss of ethyl radical |

| [M-C8H9]+ | 139 | 100.0 | Loss of phenethyl |

| [ClC6H4CO]+ | 139 | 100.0 | Chlorobenzoyl cation |

| [ClC6H4]+ | 111 | 12.4 | Chlorophenyl cation |

| [C6H5CO]+ | 105 | 38.9 | Benzoyl cation |

| [C6H5]+ | 77 | 3.1 | Phenyl cation |

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in 3-(3-Chlorophenyl)propiophenone. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of the ketone functionality and aromatic substitution patterns [6] [7].

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a very strong absorption band at 1686 cm-1 [6] [7]. This frequency is characteristic of aromatic ketones, where the carbonyl group is conjugated with the aromatic ring system. The position of this band is approximately 30 cm-1 lower than that observed for aliphatic ketones due to conjugation effects that reduce the bond order and stretching frequency [7].

The carbonyl stretching frequency in 3-(3-Chlorophenyl)propiophenone is consistent with other aromatic ketones, falling within the expected range of 1700-1640 cm-1 for compounds containing aromatic-conjugated carbonyl groups [7] [8]. The electron-withdrawing effect of the chlorine substituent may contribute to a slight increase in the carbonyl stretching frequency compared to unsubstituted propiophenone derivatives [8].

Aromatic Ring Vibrations

The aromatic ring vibrations appear as multiple bands in the 1600-1400 cm-1 region. Strong to medium intensity bands at 1597 and 1590 cm-1 correspond to aromatic C=C stretching vibrations, characteristic of substituted benzene rings [6] [7]. Additional aromatic C=C stretching vibrations appear at 1479 cm-1, providing further confirmation of the aromatic character [6].

The aromatic C-H out-of-plane bending vibrations provide diagnostic information about the substitution pattern of the aromatic rings. The strong band at 839 cm-1 is characteristic of para-disubstituted aromatic rings, while the medium intensity bands at 768 and 698 cm-1 indicate the presence of monosubstituted aromatic rings [6] [7]. This pattern is consistent with the expected substitution pattern of 3-(3-Chlorophenyl)propiophenone, which contains both substituted and unsubstituted aromatic rings.

Aliphatic and Halogen-Related Vibrations

The aliphatic portion of the molecule contributes several characteristic absorption bands. The methylene deformation vibrations appear at 1450 cm-1, corresponding to the CH2 groups in the propyl chain [6]. The C-C-C stretching vibrations associated with the ketone functionality appear as strong bands at 1266 and 1230 cm-1, falling within the expected range for aromatic ketones [6] [7].

The presence of the chlorine substituent is confirmed by C-Cl stretching vibrations appearing at 1090, 680, and 595 cm-1 [6]. These multiple C-Cl stretching bands are typical for aryl halides and provide direct evidence for the chlorine substitution on the aromatic ring [6].

| Wavenumber (cm-1) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 1686 | vs | C=O stretch | Ketone |

| 1597 | s | Aromatic C=C | Aromatic |

| 1590 | m | Aromatic C=C | Aromatic |

| 1479 | m | Aromatic C=C | Aromatic |

| 1450 | m | CH2 deformation | Alkyl |

| 1266 | s | C-C-C stretch | Ketone |

| 1230 | m | C-C-C stretch | Ketone |

| 1090 | m | C-Cl stretch | Aryl halide |

| 839 | s | Para-disubstituted | Aromatic |

| 768 | m | Monosubstituted | Aromatic |

| 698 | m | Monosubstituted | Aromatic |

| 680 | m | C-Cl stretch | Aryl halide |

| 595 | m | C-Cl stretch | Aryl halide |

UV-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 3-(3-Chlorophenyl)propiophenone reveals characteristic electronic transitions that provide insight into the compound's chromophoric properties and electronic structure [9] [10]. The spectrum exhibits multiple absorption bands corresponding to different types of electronic transitions within the conjugated aromatic-carbonyl system.

Primary Electronic Transitions

The most intense absorption band occurs at 252 nm with a high extinction coefficient of approximately 11,000 L·mol-1·cm-1 [9] [10]. This intense absorption corresponds to a π→π* transition within the benzoyl chromophore system, characteristic of aromatic ketones. The high extinction coefficient indicates that this transition is allowed and involves significant electronic redistribution within the aromatic-carbonyl conjugated system [9].

The presence of the chlorine substituent on the aromatic ring influences the electronic transitions through both inductive and resonance effects. The electron-withdrawing nature of chlorine can shift the absorption maximum to longer wavelengths compared to unsubstituted propiophenone derivatives, while also affecting the intensity of the transitions [9] [10].

Secondary Electronic Transitions

Medium intensity absorption bands appear at 290 and 310 nm, corresponding to n→π* transitions involving the non-bonding electrons of the carbonyl oxygen [9] [10]. These transitions typically exhibit lower extinction coefficients (8,500 and 6,200 L·mol-1·cm-1, respectively) compared to π→π* transitions, as they are formally forbidden transitions that gain intensity through vibronic coupling [9].

The extended conjugation between the aromatic rings and the carbonyl group contributes to the appearance of these n→π* transitions at longer wavelengths than would be observed for simple aliphatic ketones. The presence of the chlorine substituent may enhance the intensity of these transitions through mixing of the chlorine lone pair orbitals with the aromatic π system [9] [10].

Weak Electronic Transitions

Weak absorption bands appear at 350 and 380 nm with low extinction coefficients of 3,100 and 1,800 L·mol-1·cm-1, respectively [9] [10]. These transitions may correspond to charge-transfer interactions between the electron-rich aromatic ring and the electron-deficient carbonyl group, or to weak π→π* transitions involving higher-energy molecular orbitals [9].

The appearance of these weak transitions at longer wavelengths contributes to the overall electronic absorption profile of the compound and may be influenced by the presence of the chlorine substituent, which can participate in charge-transfer interactions through its lone pair electrons [9] [10].

| Wavelength (nm) | Extinction Coefficient (L·mol-1·cm-1) | Transition Type | Assignment |

|---|---|---|---|

| 252 | 11,000 | π→π* | Benzoyl chromophore |

| 290 | 8,500 | n→π* | Carbonyl n→π* |

| 310 | 6,200 | n→π* | Extended conjugation |

| 350 | 3,100 | π→π* | Charge transfer |

| 380 | 1,800 | π→π* | Weak conjugation |

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural information about 3-(3-Chlorophenyl)propiophenone in the solid state, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [11] [12]. Single crystal X-ray diffraction studies of related propiophenone derivatives have established important structural parameters that can be applied to understanding the three-dimensional structure of this compound.

Molecular Geometry and Conformation

The molecular structure of 3-(3-Chlorophenyl)propiophenone in the crystalline state reveals a planar or near-planar arrangement of the aromatic-carbonyl system, consistent with extended conjugation between the aromatic rings and the ketone functionality [11] [12]. The chlorine substituent adopts a position that minimizes steric interactions while maintaining optimal electronic interactions with the aromatic π system.

The propyl chain connecting the two aromatic rings typically adopts an extended conformation in the solid state, minimizing intramolecular steric interactions. The C-C-C bond angles in the propyl chain are close to the tetrahedral angle, while the aromatic rings maintain their characteristic planar geometry with bond angles close to 120° [11] [12].

Crystal Packing and Intermolecular Interactions

The crystal packing of halogenated propiophenone derivatives is dominated by weak intermolecular interactions including van der Waals forces, π-π stacking interactions, and halogen bonding [11] [12]. The presence of the chlorine substituent introduces additional intermolecular interaction possibilities through halogen bonding with electron-rich sites on neighboring molecules.

Hirshfeld surface analysis of similar compounds reveals that chlorine-hydrogen contacts and oxygen-hydrogen hydrogen bonding interactions are significant contributors to the crystal packing stability [12]. The carbonyl oxygen can act as a hydrogen bond acceptor, forming weak C-H···O contacts with aromatic and aliphatic protons on neighboring molecules [12].

Crystallographic Parameters

Based on analogous compounds, 3-(3-Chlorophenyl)propiophenone is expected to crystallize in a monoclinic crystal system with space group P21/n [11]. The unit cell parameters would typically include four molecules per unit cell (Z = 4) with a calculated density of approximately 1.3 g/cm³ [11]. The molecular structure exhibits standard bond lengths and angles consistent with aromatic ketones, with the C=O bond length approximately 1.22 Å and C-C bond lengths in the aromatic rings close to 1.39 Å [11] [12].

The chlorine substituent maintains a typical C-Cl bond length of approximately 1.75 Å, and the substitution pattern on the aromatic ring results in characteristic bond angle distortions that accommodate the electron-withdrawing effect of the halogen [11] [12]. The overall molecular geometry is optimized to minimize both intramolecular strain and intermolecular repulsions in the crystal lattice.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Space group P21/n |

| Unit Cell Volume | ~2070 ų | Based on similar compounds |

| Molecules per Unit Cell | 4 | Z = 4 |

| Calculated Density | ~1.3 g/cm³ | Typical for aromatic ketones |

| C=O Bond Length | ~1.22 Å | Ketone carbonyl |

| C-Cl Bond Length | ~1.75 Å | Aryl chloride |

| Aromatic C-C | ~1.39 Å | Benzene ring |